molecular formula C12H16N4 B7575767 N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine

カタログ番号 B7575767
分子量: 216.28 g/mol
InChIキー: SWOOMBLEMPVLIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a range of neurological and psychiatric disorders.

作用機序

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has been shown to have a range of biochemical and physiological effects in animal models. It can modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can also reduce inflammation and oxidative stress, which are implicated in a range of neurological disorders.

実験室実験の利点と制限

One of the advantages of N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine is its selectivity for the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other receptors in the brain. However, N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has some limitations in lab experiments, including its relatively short half-life and poor solubility in water.

将来の方向性

There are several future directions for research on N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have greater therapeutic potential. Another area of research is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine as a tool for studying the role of mGluR5 in synaptic plasticity and learning and memory.

合成法

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can be synthesized using a multi-step process starting from 2-pyridinecarboxaldehyde and 1-methylimidazole. The first step involves the formation of an imine intermediate, which is then reduced using sodium borohydride to yield the desired compound. The synthesis method has been optimized to produce N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine with high purity and yield.

科学的研究の応用

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to have efficacy in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorders. N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has also been investigated for its potential in treating addiction, depression, anxiety, and schizophrenia.

特性

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-16-8-7-15-12(16)10-14-6-4-11-3-2-5-13-9-11/h2-3,5,7-9,14H,4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOOMBLEMPVLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。